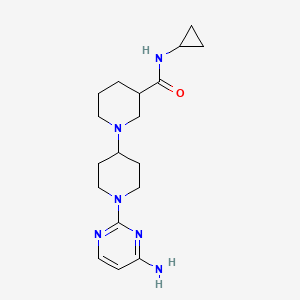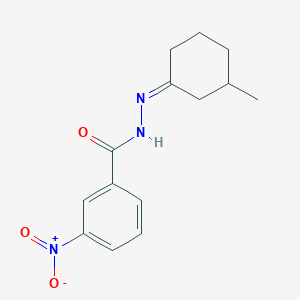
N-(5-chloro-2-methoxybenzyl)-2-phenylethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxybenzyl)-2-phenylethanamine hydrochloride, commonly known as Venlafaxine, is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) used as an antidepressant. Venlafaxine is synthesized using a multi-step reaction process, with the final step involving the conversion of 5-chloro-2-methoxybenzyl chloride to N-(5-chloro-2-methoxybenzyl)-2-phenylethanamine hydrochloride.
Wirkmechanismus
Venlafaxine works by inhibiting the reuptake of serotonin and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which are responsible for regulating mood, sleep, and appetite. Venlafaxine also has weak inhibitory effects on dopamine reuptake.
Biochemical and Physiological Effects:
Venlafaxine has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. Venlafaxine has also been shown to increase the levels of cortisol, a hormone that is released in response to stress. Additionally, Venlafaxine has been shown to decrease the levels of inflammatory cytokines, which are molecules that play a role in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
Venlafaxine has a number of advantages and limitations for lab experiments. One advantage is that it has a relatively short half-life, which allows for rapid clearance from the body. This makes it easier to study the pharmacokinetics of the drug. However, one limitation is that it has a narrow therapeutic window, which means that the dose must be carefully controlled to avoid toxicity.
Zukünftige Richtungen
There are a number of future directions for the study of Venlafaxine. One area of research is the development of new N-(5-chloro-2-methoxybenzyl)-2-phenylethanamine hydrochlorides with improved efficacy and fewer side effects. Another area of research is the investigation of the role of Venlafaxine in the treatment of other psychiatric and neurological disorders. Additionally, there is a need for further research into the molecular mechanisms of action of Venlafaxine and its effects on brain function.
Synthesemethoden
The synthesis of Venlafaxine involves a multi-step reaction process. The first step involves the reaction of 2-phenylethylamine with 5-chloro-2-methoxybenzaldehyde to form N-(5-chloro-2-methoxybenzyl)-2-phenylethanamine. The second step involves the conversion of N-(5-chloro-2-methoxybenzyl)-2-phenylethanamine to N-(5-chloro-2-methoxybenzyl)-2-phenylethanamine hydrochloride using hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
Venlafaxine has been extensively studied for its use as an antidepressant. It has also been investigated for its potential use in the treatment of anxiety disorders, post-traumatic stress disorder (PTSD), and hot flashes in menopausal women. Additionally, Venlafaxine has been studied for its efficacy in treating neuropathic pain and migraine headaches.
Eigenschaften
IUPAC Name |
N-[(5-chloro-2-methoxyphenyl)methyl]-2-phenylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO.ClH/c1-19-16-8-7-15(17)11-14(16)12-18-10-9-13-5-3-2-4-6-13;/h2-8,11,18H,9-10,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXQRUWQMKXPTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CNCCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]acrylonitrile](/img/structure/B5291824.png)

![2-({5-[1-(2-chlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5291847.png)
![1-[(1-benzyl-4-piperidinyl)carbonyl]-4-(3-phenyl-2-propen-1-yl)piperazine oxalate](/img/structure/B5291854.png)
![4-methoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide](/img/structure/B5291861.png)
![3-({3-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-1H-indol-1-yl}methyl)benzoic acid](/img/structure/B5291862.png)
![2,2,6,6-tetramethyl-1-{[4-(1H-tetrazol-1-yl)benzoyl]oxy}piperidin-4-yl acetate](/img/structure/B5291869.png)
![3-[(dimethylamino)methyl]-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3-pyrrolidinol](/img/structure/B5291893.png)




![4-{[(1-benzyl-1H-benzimidazol-2-yl)amino]methyl}-2-methoxyphenol](/img/structure/B5291936.png)